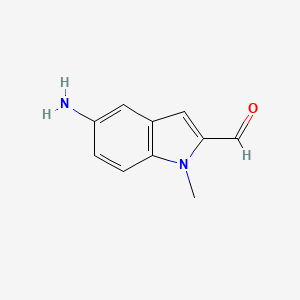![molecular formula C25H25N3O4 B14801930 N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)
N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthyl group, and a hydrazino-oxobutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide typically involves the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . This reaction results in the formation of the desired compound through a series of intermediate steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various compounds . This interaction can lead to the inhibition or activation of these enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-(2-((2-hydroxy-1-naphthyl)methylene)hydrazino)-2-oxoacetamide
- 1-(4-ethoxyphenyl)-3-(1-naphthyl)urea
Uniqueness
N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxyphenyl group, a naphthyl group, and a hydrazino-oxobutanamide moiety sets it apart from similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-[2-[(E)-3-naphthalen-1-ylprop-2-enoyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C25H25N3O4/c1-2-32-21-13-11-20(12-14-21)26-23(29)16-17-25(31)28-27-24(30)15-10-19-8-5-7-18-6-3-4-9-22(18)19/h3-15H,2,16-17H2,1H3,(H,26,29)(H,27,30)(H,28,31)/b15-10+ |
InChI Key |
ISKAGVRTEHYNOL-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol](/img/structure/B14801878.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide](/img/structure/B14801889.png)
![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)

![Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801910.png)
![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)

![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)

